molecular formula C4H5ClN4 B3168661 6-Chloropyridazine-3,4-diamine CAS No. 932-50-3

6-Chloropyridazine-3,4-diamine

Cat. No. B3168661
CAS RN: 932-50-3
M. Wt: 144.56 g/mol
InChI Key: KUXKXCXMIJJFIZ-UHFFFAOYSA-N
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Description

6-Chloropyridazine-3,4-diamine, also known as LAPATINIB, is a small molecule kinase inhibitor that is used in cancer treatment. It has a CAS Number of 932-50-3 and a molecular weight of 144.56 . It is a solid substance that should be stored in a dark place, in an inert atmosphere, at 2-8°C .


Molecular Structure Analysis

The IUPAC name of this compound is 6-chloro-3,4-pyridazinediamine . The InChI code is 1S/C4H5ClN4/c5-3-1-2(6)4(7)9-8-3/h1H, (H2,6,8)(H2,7,9) and the InChI key is KUXKXCXMIJJFIZ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C4H5ClN4 and a molecular weight of 144.56 . It is a solid substance . Unfortunately, specific physical properties such as boiling point, melting point, and density were not available in the web search results.

Scientific Research Applications

Synthesis and Chemical Reactions

6-Chloropyridazine-3,4-diamine is a versatile chemical scaffold used in the synthesis of a wide range of compounds. Its derivatives have been synthesized through various chemical reactions, demonstrating the compound's utility in organic synthesis. For example, it reacts with hetarenecarboxylic acids in polyphosphoric acid to yield 2-hetarylimidazo[4,5-c]pyridin-4-ones, highlighting its role in creating imidazo-pyridazine derivatives with potential applications in medicinal chemistry and materials science (Smolyar et al., 2007).

Materials Science

In materials science, this compound derivatives have been utilized to synthesize novel polymers with desirable properties. For instance, aromatic diamines derived from 6-chloropyridazine have been used to synthesize polyimides, which are high-performance polymers known for their excellent thermal stability and mechanical properties. These polyimides exhibit good thermal resistance and outstanding mechanical properties, making them suitable for applications in high-temperature environments (Guan et al., 2014).

Corrosion Inhibition

This compound derivatives have also shown potential as corrosion inhibitors. These compounds have been tested for their ability to protect metal surfaces and inhibit corrosion in acidic environments. Experimental studies have demonstrated that certain derivatives can act as mixed-type inhibitors, effectively reducing both anodic and cathodic reactions involved in the corrosion process. This highlights the potential of this compound derivatives in developing new corrosion inhibitors for industrial applications (Olasunkanmi et al., 2018).

Safety and Hazards

The safety information for 6-Chloropyridazine-3,4-diamine includes a GHS07 pictogram and a warning signal word . The hazard statements are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . The precautionary statement is P280, indicating that protective gloves/protective clothing/eye protection/face protection should be worn .

Mechanism of Action

Target of Action

It is known as a small molecule kinase inhibitor, which suggests that it likely targets specific kinases in the body. Kinases are enzymes that play crucial roles in various cellular processes, including cell growth, division, and signal transduction.

Mode of Action

As a kinase inhibitor, 6-Chloropyridazine-3,4-diamine likely works by binding to the active site of its target kinases, thereby inhibiting their activity. This can lead to changes in the signaling pathways that these kinases are involved in, potentially altering cellular functions such as growth and division.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific kinases it inhibits. Generally, kinase inhibitors can halt cell growth and division, induce apoptosis (programmed cell death), or alter cellular signaling.

properties

IUPAC Name

6-chloropyridazine-3,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN4/c5-3-1-2(6)4(7)9-8-3/h1H,(H2,6,8)(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUXKXCXMIJJFIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN=C1Cl)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60618322
Record name 6-Chloropyridazine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

932-50-3
Record name 6-Chloro-3,4-pyridazinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=932-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloropyridazine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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